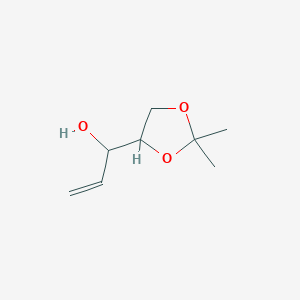

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAHBTSLTNIYOK-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Elucidation of 3r,4r 4,5 Isopropylidene Pent 2 En 3 Ol

Methodologies for Absolute and Relative Stereochemical Determination

The definitive assignment of the (3R,4r) configuration would typically rely on a combination of spectroscopic and crystallographic methods.

Spectroscopic Techniques for Configuration Assignment

Advanced spectroscopic methods are crucial for elucidating the stereochemistry of chiral molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for this purpose. In the case of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol (B15476151), specific NMR experiments, like the Mosher's ester analysis or the use of chiral solvating agents, could be employed to determine the absolute configuration of the hydroxyl-bearing stereocenter. Furthermore, the relative stereochemistry between the C3 and C4 centers could be inferred from coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Circular Dichroism spectroscopy, particularly the Exciton Chirality Protocol, is another valuable technique for assigning absolute configuration, especially for molecules containing multiple chromophores. By derivatizing the hydroxyl group with a suitable chromophore, the spatial arrangement of the chromophores can be related to the observed CD spectrum, thus revealing the absolute stereochemistry. However, no such studies have been published for (3R,4r)-4,5-isopropylidene pent-2-en-3-ol.

X-ray Crystallography of Derivatives

The most unambiguous method for determining the absolute and relative stereochemistry of a chiral molecule is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atomic positions in the crystalline state. To facilitate the formation of high-quality crystals suitable for X-ray diffraction, the parent molecule is often converted into a crystalline derivative, for instance, by esterification of the hydroxyl group with a heavy-atom-containing carboxylic acid. The analysis of the resulting diffraction pattern allows for the unequivocal assignment of the stereochemical configuration. There are no published crystal structures for any derivatives of this compound.

Conformational Analysis and Stereoelectronic Effects

The spatial arrangement of atoms that can be interconverted by rotation about single bonds, known as conformation, is critical to a molecule's reactivity and interactions. Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and stability, also play a significant role.

Computational Studies on Preferred Conformations

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) calculations can provide valuable insights into the preferred conformations and stereoelectronic effects of a molecule. By calculating the relative energies of different conformations, the most stable arrangement of the atoms can be predicted. These calculations can also elucidate the influence of orbital interactions, such as hyperconjugation, on the molecule's geometry and stability. For this compound, DFT calculations could predict the most likely dihedral angles and the orientation of the substituents, offering a theoretical model of its three-dimensional structure. However, no such computational studies focusing on the (3R,4r) stereoisomer have been reported in the scientific literature.

Advanced Synthetic Strategies for 3r,4r 4,5 Isopropylidene Pent 2 En 3 Ol and Analogous Chiral Allylic Alcohols

Chiral Pool Approaches to Allylic Alcohol Scaffolds

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials to construct complex chiral molecules. This approach capitalizes on the inherent stereochemistry of the starting material, often reducing the number of synthetic steps and avoiding the need for asymmetric induction or resolution.

Derivation from Accessible Chiral Precursors (e.g., Monosaccharides, Terpenes)

Nature provides a vast collection of enantiopure compounds, with monosaccharides and terpenes being among the most utilized chiral precursors for the synthesis of allylic alcohols and other complex targets.

Monosaccharides: Carbohydrates such as D-glucose and 2-deoxy-D-ribose serve as inexpensive and stereochemically rich starting materials. Their multiple stereocenters and dense functionalization allow for diverse synthetic manipulations. For instance, the Ferrier carbocyclization of aldohexoses can produce enantiomerically pure cyclohexanone (B45756) derivatives, which can be further elaborated into chiral allylic alcohols. Through regio- and stereoselective transformations, complex natural products including thienamycin (B194209) and calystegine B2 have been synthesized from monosaccharide precursors.

Terpenes: The terpene family, including compounds like citronellol, carvone (B1668592), and pulegone (B1678340), offers a wide array of chiral carbon skeletons. These compounds are particularly useful due to their varied ring systems and functional groups. For example, (−)-citronellol is a common acyclic terpene building block, while monocyclic terpenes like carvone and pulegone are frequently used for ring annulation strategies to build complex polycyclic structures. The synthesis of the anticancer drug paclitaxel (B517696) (Taxol) benefits from the incorporation of verbenone, a terpene from the chiral pool, making its production more efficient.

Strategic Manipulation of Pre-existing Stereocenters

The core principle of chiral pool synthesis lies in the strategic manipulation of the stereocenters already present in the starting material. This involves a sequence of chemical transformations designed to modify the carbon skeleton and functional groups while preserving or inverting specific stereocenters to achieve the desired target structure.

Key strategies include:

Oxidative Cleavage and Recyclization: A common tactic involves breaking C-C bonds within a ring system to form a linear, functionalized chain, followed by a subsequent cyclization to form a new ring with a different size or substitution pattern. For example, the oxidative cleavage of (−)-isopulegol followed by a palladium-catalyzed allylic alkylation of an in-situ formed enamine has been used to construct a stereodefined cyclopentane (B165970) system.

Functional Group Interconversion (FGI): This involves converting one functional group into another (e.g., alcohol to ketone, ester to alcohol) to facilitate subsequent reactions. These transformations are fundamental to altering the reactivity of the molecule and building complexity.

Stereocontrolled Additions: The existing chirality in the substrate can direct the stereochemical outcome of additions to carbonyl groups or double bonds, allowing for the creation of new stereocenters with high diastereoselectivity.

By leveraging these manipulations, chemists can efficiently convert the well-defined stereochemical information of a simple natural product into the complex architecture of a synthetic target like a chiral allylic alcohol.

Catalytic Asymmetric Synthesis of Enantioenriched Allylic Alcohols

While chiral pool synthesis is effective, it is often limited by the structural variety of available starting materials. Catalytic asymmetric synthesis provides a more flexible approach, creating chirality from achiral or racemic precursors through the use of a chiral catalyst.

Asymmetric Hydrogenation of Unsaturated Carbonyl Precursors

The asymmetric hydrogenation of α,β-unsaturated ketones (enones) is one of the most direct and atom-economical methods for producing chiral allylic alcohols. This reaction involves the selective 1,2-reduction of the carbonyl group over the 1,4-reduction of the alkene.

Ruthenium (Ru) and rhodium (Rh) complexes featuring chiral ligands are commonly employed for this transformation. For instance, Ru complexes with chiral diphosphine and diamine ligands have demonstrated high catalytic activity and enantioselectivity. nih.gov Asymmetric transfer hydrogenation (ATH), which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, is a practical alternative to using high-pressure molecular hydrogen. researchgate.netresearchgate.net Studies have shown that cyclic enones are often more suitable substrates than acyclic ones for achieving high enantiomeric excess (ee). researchgate.net Furthermore, dynamic kinetic resolution (DKR) can be applied to the asymmetric hydrogenation of racemic substrates, such as exocyclic γ,δ-unsaturated β-ketoesters, to yield functionalized chiral allylic alcohols with excellent diastereo- and enantioselectivities. researchgate.netnih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| RuCl₂[(S)-tolbinap][(R)-dmapen] | Aryl Vinyl Ketones (e.g., Chalcone) | (S)-Allylic Alcohol | 97% | nih.gov |

| η⁶-p-cymene/Ru(II) & η⁵-Cp*/Rh(III) | Cyclic α,β-Unsaturated Ketones | Allylic Alcohols | High | researchgate.net |

| Chiral Spiro Iridium Catalysts | Racemic Exocyclic Enone Esters | cis-Allylic Alcohols | 87% to >99% | nih.gov |

Asymmetric Addition Reactions to Aldehydes and Ketones (e.g., Vinylmetal Additions, Allylation)

The asymmetric addition of carbon nucleophiles to the carbonyl group of aldehydes and ketones is a cornerstone of C-C bond formation and a powerful method for synthesizing chiral allylic and homoallylic alcohols.

Vinylmetal Additions: The enantioselective addition of vinylmetal reagents (e.g., vinylzinc, vinyl-zirconium) to aldehydes provides direct access to chiral allylic alcohols. wikipedia.orgnih.govmdpi.com The stereoselectivity is controlled by a chiral ligand, often an amino alcohol, that coordinates to the metal, creating a chiral environment around the reactive center. wikipedia.org For example, the addition of vinylzinc reagents to aromatic aldehydes, catalyzed by ligands derived from amino acids, can produce allylic alcohols with up to 91% ee. nih.gov Another approach involves the synergistic combination of copper and chiral amine catalysis for the enantioselective α-vinylation of aldehydes using vinyl iodonium (B1229267) salts, yielding α-vinyl aldehydes that can be subsequently reduced to the corresponding allylic alcohols. nih.govorganic-chemistry.orgprinceton.edu

Allylation Reactions: The asymmetric allylation of aldehydes produces enantioenriched homoallylic alcohols. Modern methods have moved beyond stoichiometric organometallic reagents toward catalytic approaches. A hybrid system combining an organophotoredox catalyst and a chiral chromium complex catalyst enables the use of unactivated alkenes as pronucleophiles for the asymmetric allylation of aldehydes, affording products with high diastereoselectivity and up to 99% ee. nih.govresearchgate.net

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Vinylzinc Addition | N-Acylethylenediamine Ligands | Aromatic Aldehydes | (E)-Allylic Alcohols | 52-91% | nih.gov |

| α-Vinylation | Copper / Chiral Amine | Aldehydes | α-Vinyl Aldehydes | up to 97% | organic-chemistry.org |

| Allylation | Organophotoredox / Chiral Cr | Aldehydes & Alkenes | Homoallylic Alcohols | up to 99% | nih.govresearchgate.net |

Asymmetric Allylic Substitution Reactions

Asymmetric allylic substitution (AAS) is a versatile method for synthesizing chiral molecules, where a nucleophile replaces a leaving group on an allylic substrate, often proceeding through a π-allyl-metal intermediate. This strategy can be used to generate chiral allylic alcohols or their derivatives.

Palladium-catalyzed AAS is the most extensively studied system, often referred to as the Tsuji-Trost reaction. nih.gov Carboxylic acids can act as nucleophiles in these reactions to produce enantioenriched allylic esters, which can then be hydrolyzed to the corresponding alcohols. organic-chemistry.orgnih.gov A notable method involves the conversion of allylic alcohols to trichloroacetimidate (B1259523) intermediates, which then undergo an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst, yielding allylic esters with high yields (60-98%) and excellent enantioselectivities (86-99% ee). organic-chemistry.org Iridium-catalyzed AAS has also emerged as a powerful complementary method, often providing exceptionally high regio- and enantioselectivities that differ from those obtained with palladium. acs.orgresearchgate.net

| Catalyst Metal | Ligand Type | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| Palladium(II) | Chiral Oxazolinyl-Cyclopentadienyl | Carboxylic Acids | Allylic Esters | 86-99% | organic-chemistry.org |

| Palladium(0) | Chiral Diphosphines (Trost Ligands) | Stabilized Carbon Nucleophiles | Allylated Compounds | up to 99% | nih.govnih.govacs.org |

| Iridium | Chiral Phosphoramidites, P,N-Ligands | Various Nucleophiles | Branched Allylic Products | High | acs.orgresearchgate.net |

Other Asymmetric Catalytic Methods (e.g., Stereoselective Hydroboration-Oxidation)

Hydroboration-oxidation is a powerful and widely used method for the anti-Markovnikov hydration of alkenes, and its stereoselective variants are crucial for the synthesis of chiral alcohols. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction involves the syn-addition of a borane (B79455) reagent across a double bond, followed by oxidation, typically with hydrogen peroxide, to replace the boron atom with a hydroxyl group. masterorganicchemistry.comorganic-chemistry.orgnih.gov This process is stereospecific, with the hydroxyl group retaining the stereochemistry of the carbon-boron bond. masterorganicchemistry.comlibretexts.org

The regioselectivity of the hydroboration step is primarily governed by steric effects, with the boron atom preferentially adding to the less substituted carbon of the alkene. organic-chemistry.orglibretexts.org For the synthesis of chiral allylic alcohols, the use of chiral borane reagents or chiral catalysts is essential to induce enantioselectivity. The stereochemistry of the resulting alcohol is dictated by the facial selectivity of the borane addition to the alkene.

Recent advancements have focused on the catalytic 1,4-hydroboration of 1,3-dienes, which provides access to stereodefined (Z)-allylboron reagents. These intermediates can then be oxidized to furnish substituted allylic alcohols that are otherwise difficult to access. nih.gov This method complements existing strategies and expands the toolkit for synthesizing complex chiral allylic alcohols. nih.gov

Stereospecific and Regioselective Synthesis Pathways

Reductive cross-coupling reactions have emerged as a convergent and highly selective method for the synthesis of chiral allylic alcohols. dicp.ac.cnacs.org These strategies often involve the coupling of two different electrophiles or an electrophile and a nucleophile generated in situ.

One notable approach is the nickel-catalyzed reductive coupling of alkynes and aldehydes. organic-chemistry.org This method can produce allylic alcohols with high enantioselectivity and complete E/Z selectivity. organic-chemistry.org The catalytic system, often employing a chiral phosphine (B1218219) ligand, facilitates the formation of a carbon-carbon bond between the alkyne and aldehyde moieties, followed by reduction to yield the desired allylic alcohol. organic-chemistry.org

Another powerful strategy involves the reductive coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cnacs.org This transformation is stereospecific and allows for the synthesis of enantioenriched allylic boronic esters, which can be subsequently oxidized to the corresponding allylic alcohols. dicp.ac.cnacs.org The reaction proceeds with inversion of configuration at the stereocenter of the α-chloro boronic ester. acs.org This method is characterized by its excellent regioselectivity (anti-Markovnikov) and high E/Z ratio. dicp.ac.cn

Furthermore, nickel-catalyzed reductive cross-coupling of allyl alcohols with chiral, non-racemic alkyl tosylates has been developed. nih.govacs.org This reaction provides a valuable route to allylation products with a high degree of stereospecificity, forming a C-C bond from two C-O electrophiles. nih.gov

The 1,3-isomerization of allylic alcohols is a powerful, atom-economical method for the synthesis of chiral allylic alcohols from readily available precursors. nih.govcaltech.eduacs.org This transformation involves the migration of a hydrogen atom and a hydroxyl group, effectively shifting the position of the double bond and the alcohol functionality.

Rhenium-catalyzed 1,3-isomerization has been extensively studied and proven effective for a wide range of secondary and tertiary allylic alcohol substrates. nih.govcaltech.eduacs.org The use of catalysts such as triphenylsilyl perrhenate (B82622) (O3ReOSiPh3) allows the reaction to proceed under mild conditions. nih.govacs.orgorganic-chemistry.org The selectivity of the isomerization can be driven by the formation of a more stable, conjugated system or by selectively trapping one of the isomers. nih.govcaltech.eduacs.org

A key advantage of this methodology is the potential for efficient chirality transfer. nih.govcaltech.eduacs.org When starting with an enantioenriched allylic alcohol, the isomerization can proceed with high levels of enantioselectivity, affording a new, structurally distinct chiral allylic alcohol. nih.govcaltech.eduacs.org The stereochemical outcome is often predictable, making this a reliable method for asymmetric synthesis. nih.govcaltech.edu

| Catalyst | Substrate Type | Driving Force for Selectivity | Chirality Transfer | Reference |

| O3ReOSiPh3 | Secondary and tertiary allylic alcohols | Formation of extended conjugated system | High levels of enantioselectivity | nih.govcaltech.eduacs.org |

| O3ReOSiPh3 | Secondary and tertiary allylic alcohols | Selective silylation of one isomer | High levels of enantioselectivity | nih.govcaltech.eduacs.org |

Kinetic and Dynamic Kinetic Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution and dynamic kinetic resolution (DKR) are particularly powerful enzymatic and transition metal-catalyzed methods for obtaining enantiomerically pure compounds.

Enzymatic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In the context of allylic alcohols, this often involves the acylation of the alcohol. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.

Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert a racemic mixture entirely into a single enantiomer of the product, thus overcoming the 50% maximum yield limitation of traditional kinetic resolution. organic-chemistry.org DKR combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the unreacted substrate. organic-chemistry.org

For allylic alcohols, DKR is often achieved through a combination of a lipase (B570770) for enantioselective acylation and a transition metal catalyst, typically ruthenium-based, for the racemization of the unreacted alcohol. organic-chemistry.orgnih.gov The ruthenium complex facilitates the rapid interconversion of the alcohol enantiomers, ensuring that the substrate pool for the enzymatic acylation is constantly replenished. organic-chemistry.org This "enzyme-metal combo reaction" has proven to be a practical, one-pot methodology for producing homochiral allylic acetates and, subsequently, alcohols in high yields and excellent enantiomeric excess (>99% ee). organic-chemistry.org

| Catalyst System | Substrate | Acyl Donor | Key Features | Reference |

| Immobilized Lipase (Pseudomonas cepacia) & Ruthenium complex | Racemic allylic alcohols | p-Chlorophenyl acetate | High optical purity (>99% ee), yields >80% | organic-chemistry.org |

| Candida antarctica lipase B (CALB) & Ruthenium catalyst | Sterically hindered allylic alcohols | Not specified | Highly enantioselective | nih.gov |

Mechanistic Studies and Reactivity Profiles of 3r,4r 4,5 Isopropylidene Pent 2 En 3 Ol Transformations

Transition Metal-Catalyzed Reactivity

The unique structural features of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol (B15476151), including a stereodefined secondary allylic alcohol and a bulky isopropylidene protecting group, impart distinct reactivity patterns in the presence of transition metal catalysts.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of allylic alcohols has been a subject of intense investigation. In the context of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol, palladium-catalyzed reactions provide a powerful means for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

The direct activation of the allylic alcohol moiety in this compound by palladium catalysts represents an atom-economical approach to functionalization, avoiding the need for pre-activation of the hydroxyl group. Mechanistic studies suggest that the reaction can proceed through the formation of a π-allylpalladium intermediate. This process is often facilitated by the use of appropriate ligands and reaction conditions that promote the departure of the hydroxyl group as water. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the product, with many transformations proceeding with a high degree of stereocontrol.

The catalytic cycle of many palladium-catalyzed cross-coupling reactions involving this compound, particularly when the hydroxyl group is converted to a better leaving group (e.g., acetate, carbonate, or phosphate), is generally understood to involve a sequence of oxidative addition and reductive elimination steps. The cycle typically begins with the oxidative addition of a Pd(0) species to the allylic substrate, forming a π-allylpalladium(II) complex. This is followed by a nucleophilic attack on the π-allyl ligand. The final step is a reductive elimination from the resulting palladium(II) intermediate to furnish the desired product and regenerate the Pd(0) catalyst. The nature of the nucleophile and the ligand environment around the palladium center are critical in dictating the regioselectivity and stereoselectivity of the transformation.

Table 1: Representative Palladium-Catalyzed Functionalizations of this compound Derivatives

| Nucleophile | Product Type | Bond Formed |

| Malonates | C-Alkylated Product | C-C |

| Amines | Allylic Amine | C-N |

| Phenols | Allylic Ether | C-O |

Gold(I) catalysts have emerged as powerful tools for the activation of π-systems. In the case of this compound, gold(I) complexes can catalyze the dehydrative alkoxylation reaction. The proposed mechanism involves the coordination of the gold(I) catalyst to the alkene moiety of the allylic alcohol, which enhances the electrophilicity of the double bond. This activation facilitates the nucleophilic attack of an alcohol, leading to the formation of an ether linkage and the elimination of a molecule of water. The reaction often proceeds with high regioselectivity and stereospecificity, influenced by the steric and electronic properties of the substrate and the nucleophile.

Copper catalysts offer a cost-effective and versatile alternative for a range of organic transformations. While less extensively studied for this compound compared to palladium, copper-catalyzed processes, such as allylic alkylation and amination, have been reported. These reactions can proceed through various mechanisms, including the formation of organocopper intermediates. The stereochemical integrity of the chiral center in this compound is often a key consideration in these transformations.

Ruthenium catalysts are known to mediate a variety of valuable transformations, including hydrogen auto-transfer reactions. In the context of this compound, a ruthenium catalyst can facilitate the oxidation of the alcohol to a ketone via a hydrogen transfer mechanism, where the substrate itself or an external alcohol acts as the hydrogen acceptor. This in situ-generated ketone can then participate in subsequent reactions. The reverse reaction, the transfer hydrogenation of the corresponding enone to regenerate the allylic alcohol, can also be achieved with high stereoselectivity using appropriate chiral ruthenium catalysts and hydrogen donors.

Table 2: Summary of Transition Metal-Catalyzed Transformations

| Metal | Reaction Type | Key Mechanistic Feature |

| Palladium | Functionalization (C-C, C-N, C-O) | π-Allylpalladium formation, Oxidative Addition/Reductive Elimination |

| Gold(I) | Dehydrative Alkoxylation | π-Activation of the alkene |

| Copper | Alkylation, Amination | Formation of organocopper intermediates |

| Ruthenium | Hydrogen Auto-Transfer | Reversible oxidation/reduction via hydrogen transfer |

Iridium-Catalyzed Transformations

No specific studies on the iridium-catalyzed transformations of this compound have been identified in the current body of scientific literature. While iridium catalysis is a broad and active area of research for a wide array of organic molecules, its application to this particular substrate has not been documented.

Iron-Catalyzed Reactions

Similarly, a thorough search did not yield any specific research detailing the iron-catalyzed reactions of this compound. Iron catalysis is a significant field in green chemistry and organic synthesis; however, its specific use with this compound is not reported.

Computational Mechanistic Investigations

Detailed computational mechanistic investigations for this compound are not available in the scientific literature. This includes a lack of information in the following specific areas:

Density Functional Theory (DFT) Studies of Reaction Pathways

No Density Functional Theory (DFT) studies modeling the reaction pathways of this compound have been published.

Elucidation of Rate-Determining Steps and Intermediates

There are no available studies that elucidate the rate-determining steps or identify key intermediates in the transformations of this compound.

Role of Co-catalysts and Ligands in Stereocontrol

The role of co-catalysts and ligands in achieving stereocontrol in reactions involving this compound has not been a subject of published research.

Stereoselective Functional Group Interconversions

Specific methodologies for the stereoselective functional group interconversions of this compound are not described in the current literature. While general methods for such transformations on similar structural motifs exist, their direct application and optimization for this compound have not been reported.

Isomerization Reactions

The isomerization of allylic alcohols represents a highly atom-economical method for the synthesis of carbonyl compounds. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium, ruthenium, and iridium. For a substrate like this compound, such a reaction would involve a 1,3-hydrogen shift, converting the allylic alcohol into the corresponding ketone, (R)-5,6-isopropylidenehexan-3-one.

The mechanism of this transformation is generally believed to proceed through one of two main pathways, depending on the catalyst system. One common mechanism involves the formation of a metal-hydride species which then adds to the double bond, followed by β-hydride elimination to form the enol, which tautomerizes to the ketone. An alternative, the η3-oxo-allyl mechanism, is also proposed for certain catalysts. acs.org

The stereochemistry at the C4 position is crucial as it can influence the diastereoselectivity of the isomerization if a new stereocenter were to be formed, though in this case, it leads to a simple ketone. The isopropylidene group is expected to be stable under typical isomerization conditions.

Recent advancements in this field have focused on achieving high enantioselectivity in the isomerization of prochiral allylic alcohols to chiral aldehydes or ketones. While this compound is already chiral, studies on related substrates highlight the sophisticated catalyst design required for such transformations. For instance, ruthenium(II) complexes with chiral ligands like tolbinap/dbapen have been employed for the asymmetric isomerization of primary allylic alcohols into chiral aldehydes. mdpi.com Similarly, iridium-N,P complexes have shown high enantioselectivity for the isomerization of both E- and Z-trisubstituted primary allylic alcohols. nih.gov

Table 1: Examples of Catalyst Systems for Isomerization of Allylic Alcohols

| Catalyst System | Substrate Type | Product | Reference |

| Rh(I)-N-Heterocyclic Carbene | Secondary allylic alcohol | Ketone | acs.org |

| tolbinap/dbapen/Ruthenium(II) | Primary allylic alcohol | Chiral aldehyde | mdpi.com |

| Iridium-N,P Complex | E- and Z-trisubstituted primary allylic alcohols | Chiral aldehyde | nih.gov |

Cross-Metathesis Reactions

Cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds. The reactivity of this compound in cross-metathesis would be influenced by the steric hindrance around the trisubstituted double bond and the coordinating ability of the allylic hydroxyl group. The allylic hydroxyl group can have a significant impact on the efficiency and selectivity of metathesis reactions. It has been observed that the presence of a free hydroxyl group can enhance the rate of reaction, possibly through hydrogen bonding with the catalyst, which may facilitate catalyst initiation or turnover. nih.gov

However, a common side reaction in the cross-metathesis of allylic alcohols is double bond isomerization, which can lead to the formation of undesired ketone byproducts. bohrium.com The choice of catalyst and reaction conditions is therefore critical to suppress this side reaction. For instance, conducting the reaction in the presence of a mild acid, such as phenol, has been shown to inhibit isomerization and improve the yield of the desired cross-metathesis product. bohrium.com

Given the trisubstituted nature of the alkene in this compound, a highly active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, would likely be required to achieve efficient turnover. The stereochemistry of the newly formed double bond would depend on the catalyst and the reaction partner.

Table 2: Considerations for Cross-Metathesis of Allylic Alcohols

| Factor | Influence on Reaction | Potential Outcome for this compound | References |

| Allylic Hydroxyl Group | Can enhance reaction rate through coordination. | Potentially faster reaction compared to a protected alcohol. | nih.gov |

| Double Bond Isomerization | Common side reaction leading to ketones. | Formation of (R)-5,6-isopropylidenehexan-3-one as a byproduct. | bohrium.com |

| Steric Hindrance | Trisubstituted alkene requires a highly active catalyst. | Use of second-generation Grubbs or Hoveyda-Grubbs catalysts. | nih.gov |

| Additives | Phenol can suppress isomerization. | Improved yield of the desired cross-metathesis product. | bohrium.com |

Oxidative Coupling Reactions

Oxidative coupling reactions offer a direct method for forming carbon-carbon or carbon-heteroatom bonds. For this compound, several oxidative transformations can be envisioned based on the reactivity of similar allylic alcohols.

One potential pathway is the palladium-catalyzed oxidative coupling with other nucleophiles. For instance, enantioselective intermolecular coupling of allylic alcohols with phenols has been reported to yield β-aryloxycarbonyl compounds. organic-chemistry.orgorganic-chemistry.org This type of "oxa-Heck" reaction proceeds via migratory insertion into a Pd-O bond. organic-chemistry.org Another possibility is the rhodium-catalyzed oxidative coupling with alkenylpyridines, which has been shown to occur at the γ-position of the allylic alcohol to produce β-alkenyl ketones and aldehydes.

Besides direct coupling reactions, other oxidative transformations of the allylic alcohol moiety are highly relevant. A prominent example is stereoselective epoxidation. The hydroxyl group can direct the epoxidation reagent, such as m-CPBA or a metal-peroxo species, to one face of the double bond, leading to high diastereoselectivity. The Sharpless asymmetric epoxidation is a classic example where a chiral catalyst is used to achieve high enantioselectivity in the epoxidation of allylic alcohols. The existing stereocenters in this compound would likely exert significant diastereoselective control in such a reaction.

Palladium-catalyzed oxidation of allylic alcohols to the corresponding enones is another common transformation, often using molecular oxygen as the terminal oxidant. This would convert this compound into the corresponding α,β-unsaturated ketone.

Table 3: Potential Oxidative Transformations of Allylic Alcohols

| Reaction Type | Reagents/Catalyst | Potential Product from this compound |

| Intermolecular oxa-Heck | Phenol, Pd-catalyst | β-Aryloxy ketone |

| Coupling with Alkenylpyridines | Alkenylpyridine, Rh-catalyst | γ-Coupled β-alkenyl ketone |

| Diastereoselective Epoxidation | m-CPBA or VO(acac)₂/TBHP | Diastereomerically enriched epoxy alcohol |

| Oxidation to Enone | Pd-catalyst, O₂ | (R)-5,6-isopropylidene-pent-1-en-3-one |

Reductive Transformations

Reductive transformations of allylic alcohols like this compound can proceed via several pathways, including reduction of the double bond or reductive deoxygenation of the alcohol.

The catalytic hydrogenation of the carbon-carbon double bond would lead to the corresponding saturated alcohol, (3R,4r)-4,5-isopropylidene-pentan-3-ol. The diastereoselectivity of this reaction can often be controlled by the choice of catalyst and conditions, with heterogeneous catalysts like Palladium on carbon or homogeneous catalysts like Crabtree's catalyst being commonly employed. The existing stereocenters would likely direct the approach of hydrogen to one face of the double bond.

A more complex transformation is the reductive transposition or deoxygenation of the allylic alcohol. These reactions can be achieved with high chemo- and regioselectivity using iridium or rhodium catalysts. For example, the methyl carbonate derivative of an allylic alcohol can undergo reductive transposition to furnish an olefin with the double bond shifted. This method allows for selective deoxygenation in the presence of other reducible functional groups. Depending on the catalyst system (Ir vs. Rh), different regioisomers of the resulting olefin can be obtained.

Another approach involves a titanium-mediated reductive cross-coupling reaction between the allylic alcohol and a vinylsilane, which can lead to the stereoselective synthesis of trisubstituted alkenes. This process is stereochemically complementary to Claisen rearrangement reactions.

Table 4: Reductive Transformations for Allylic Alcohol Derivatives

| Transformation | Catalyst/Reagent | Potential Product from this compound | Reference |

| Double Bond Hydrogenation | H₂, Pd/C or Crabtree's catalyst | (3R,4r)-4,5-isopropylidene-pentan-3-ol | - |

| Reductive Transposition (as carbonate) | [Ir(COD)Cl]₂ or Rh catalyst | Isomeric pentene with isopropylidene protection | |

| Reductive Cross-Coupling | ClTi(Oi-Pr)₃, c-C₅H₉MgCl, Vinylsilane | Stereodefined trisubstituted alkene |

Synthetic Utility of 3r,4r 4,5 Isopropylidene Pent 2 En 3 Ol in Target Molecule Synthesis

Strategic Application as a Chiral Building Block with Multiple Stereocenters

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol (B15476151) is strategically employed in organic synthesis to introduce specific stereochemistry into a target molecule. The isopropylidene group provides protection for the vicinal diol functionality, which can be sourced from readily available carbohydrates like D-arabinose. This protected diol imparts conformational rigidity to the molecule, allowing for high diastereoselectivity in subsequent chemical transformations. The allylic alcohol moiety serves as a handle for a variety of synthetic operations, including epoxidation, oxidation, and carbon-carbon bond formation.

The presence of two stereocenters, C3 and C4, in a defined relative and absolute configuration, allows chemists to control the stereochemical outcome of reactions at remote positions. This control is crucial in the synthesis of complex natural products and pharmaceuticals where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Enantioselective Total Synthesis of Biologically Active Natural Products and Pharmaceutical Intermediates

The utility of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol is highlighted in its application in the enantioselective total synthesis of various biologically active compounds. Its predefined stereochemistry is transferred to the final target, reducing the need for chiral separations or the use of expensive chiral catalysts in later stages of the synthesis.

Incorporation into Complex Terpene Scaffolds

While direct incorporation of the title compound into complex terpene scaffolds is not extensively documented, its structural motifs are found in various chiral building blocks used for terpene synthesis. Terpenes are a large and diverse class of naturally occurring organic compounds, many of which possess significant biological activity. nih.gov The synthesis of these complex molecules often relies on the use of smaller, enantiomerically pure building blocks. chemrxiv.orgnih.gov The carbon skeleton and stereochemical information embedded in this compound make it a potential precursor for the synthesis of fragments of larger terpene natural products. The isoprene (B109036) unit, a fundamental building block of terpenes, can be conceptually linked to the five-carbon backbone of this pentenol derivative.

| Target Terpene Class | Key Synthetic Strategy | Potential Role of this compound |

| Diterpenes | Convergent synthesis, Ring-closing metathesis | As a C5 chiral building block for a side chain or a fragment of the core structure. |

| Sesterterpenes | Stepwise construction of the carbon skeleton | Introduction of specific stereocenters at an early stage of the synthesis. |

Precursor to Chiral Amines and Amino Acids

Chiral amines and amino acids are fundamental components of many pharmaceuticals and biologically active molecules. The allylic alcohol functionality of this compound can be converted into an amino group through various synthetic methods, such as the Overman rearrangement or through activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

The stereocenters present in the starting material can direct the stereochemical outcome of the amination reaction, leading to the formation of enantiomerically pure amino alcohols or amino acids after further functional group manipulations. This approach provides a valuable alternative to asymmetric amination reactions.

| Target Molecule | Synthetic Transformation | Key Features |

| Chiral β-amino alcohols | Mitsunobu reaction with a nitrogen nucleophile | Inversion of configuration at the alcohol center. |

| Chiral γ-amino acids | Oxidation of the terminal vinyl group and amination | Retention of the original stereocenters. |

Synthesis of Chiral Epoxides and Other Oxygen-Containing Heterocycles

The double bond in this compound is susceptible to stereoselective epoxidation. The directing effect of the adjacent chiral carbinol center can lead to the formation of a specific diastereomer of the corresponding epoxide. These chiral epoxides are highly valuable intermediates in organic synthesis, as they can be opened by a variety of nucleophiles to afford a range of functionalized products with controlled stereochemistry.

Furthermore, the diol functionality, once deprotected, can participate in cyclization reactions to form various oxygen-containing heterocycles, such as tetrahydrofurans and tetrahydropyrans, which are common structural motifs in many natural products. For instance, acid-catalyzed cyclization of a related allene (B1206475) diol has been used to construct a 2,5-dihydrofuran (B41785) ring. beilstein-journals.org

| Heterocyclic Target | Key Reaction | Stereochemical Control |

| Chiral Epoxides | Sharpless Asymmetric Epoxidation | High diastereoselectivity controlled by the allylic alcohol. |

| Tetrahydrofurans | Intramolecular Williamson Ether Synthesis | Formation of a five-membered ring with defined stereocenters. |

| Dioxolanes | Acetal (B89532) exchange | Protection/deprotection of diol functionalities. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4r)-4,5-isopropylidene pent-2-en-3-ol, and how do reaction conditions influence stereochemical outcomes?

- The compound is synthesized via stereoselective methods, often involving ketone or aldehyde protection with isopropylidene groups. Key steps include regioselective epoxidation or hydroxylation under controlled temperatures (e.g., −78°C to room temperature) to preserve stereochemistry . Catalysts like chiral auxiliaries or enzymes may enhance enantiomeric excess. Evidence from intermediates in similar systems (e.g., pentafluorophenyl esters) suggests that solvent polarity and protecting group strategies critically impact yield and purity .

Q. How is the stereochemistry of this compound validated experimentally?

- X-ray crystallography is the gold standard for resolving ambiguities in stereochemistry. For example, bond angle analysis (e.g., C5–O6–C7 at 105.5°) and hydrogen-bonding patterns (intra-/intermolecular interactions) confirm spatial arrangements . Comparative NMR studies with known diastereomers (e.g., coupling constants for vicinal protons) and polarimetry further validate configurations .

Q. What are the stability considerations for storing this compound?

- The compound is sensitive to moisture and oxidation. Storage recommendations include inert atmospheres (argon/nitrogen), desiccants, and temperatures below −20°C. Degradation pathways, such as isopropylidene group hydrolysis, are monitored via TLC or HPLC to ensure integrity .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectral interpretations of this compound derivatives?

- Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often arise from dynamic conformational changes or crystallographic disorder. For instance, azide group positional disorder (occupancy ratio 0.511:0.489) in related compounds requires refinement of X-ray data to distinguish true stereochemistry from artifacts . Advanced techniques like variable-temperature NMR and DFT calculations complement crystallography to resolve ambiguities .

Q. What methodological challenges arise in incorporating this compound into complex oligomeric systems?

- The compound’s strained bicyclic structure can hinder coupling reactions. Strategies include using activating agents (e.g., DCC/DMAP) or microwave-assisted synthesis to overcome steric hindrance. Epimerization risks during deprotection (e.g., acid-sensitive isopropylidene groups) necessitate pH-controlled conditions . Applications in branched oligomer synthesis require iterative purification (e.g., flash chromatography) to isolate stereopure intermediates .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Molecular dynamics simulations predict transition states for stereoselective reactions, while QM/MM hybrid methods assess solvent effects on reaction kinetics. For example, modeling hydrogen-bond networks (e.g., bifurcated NH···O interactions) helps design stable crystalline intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical and experimental optical rotations for this compound?

- Discrepancies may stem from solvent effects, impurities, or incorrect conformational assumptions. Calibrate polarimetry with a reference standard (e.g., (S)-ibuprofen), and validate purity via GC-MS. Re-examine computational parameters (e.g., solvent dielectric constant in DFT) to align predictions with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.